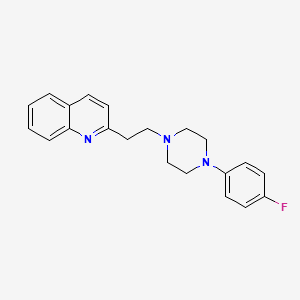
1,1,1-Trifluoro-2,2-dimethylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-2,2-dimethylpropane is an organic compound with the molecular formula C5H9F3 It is a fluorinated hydrocarbon, characterized by the presence of three fluorine atoms attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-2,2-dimethylpropane can be synthesized through several methods. One common route involves the fluorination of 2,2-dimethylpropane using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas (F2) under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete fluorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is optimized to maximize yield and purity while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-2,2-dimethylpropane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or acids.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons with fewer fluorine atoms.
Common Reagents and Conditions
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under controlled conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed
Substitution: Products include halogenated derivatives or compounds with other functional groups.
Oxidation: Products include alcohols, aldehydes, or carboxylic acids.
Reduction: Products include hydrocarbons with fewer fluorine atoms.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-2,2-dimethylpropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.
Medicine: Explored for its potential use in pharmaceuticals and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1,1-trifluoro-2,2-dimethylpropane involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine allows the compound to participate in various chemical reactions, influencing the reactivity and stability of the molecules it interacts with. The pathways involved include:
Electrophilic Substitution: Fluorine atoms can be replaced by other electrophiles.
Nucleophilic Attack: The compound can act as a nucleophile in certain reactions.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trifluoro-2,2-dimethylpropane can be compared with other fluorinated hydrocarbons such as:
1,1,1-Trifluoroethane: Similar in structure but with fewer carbon atoms.
1,1,1-Trifluoropropane: Similar but lacks the dimethyl groups.
2,2,2-Trifluoroethanol: Contains a hydroxyl group instead of additional methyl groups.
The uniqueness of this compound lies in its specific arrangement of fluorine and methyl groups, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
55757-33-0 |
|---|---|
Molekularformel |
C5H9F3 |
Molekulargewicht |
126.12 g/mol |
IUPAC-Name |
1,1,1-trifluoro-2,2-dimethylpropane |
InChI |
InChI=1S/C5H9F3/c1-4(2,3)5(6,7)8/h1-3H3 |
InChI-Schlüssel |
WQNXYRAMEVXDPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


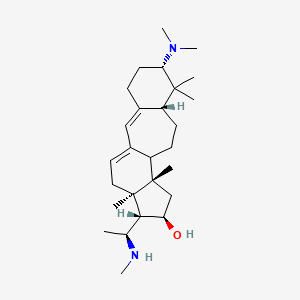
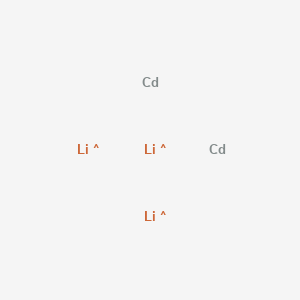


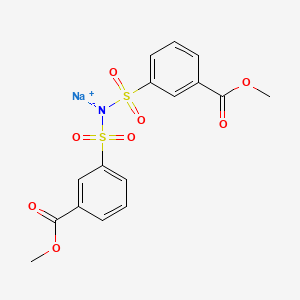
![5,7,8-Trimethylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B14623392.png)

![Acetamide, N-[2-(pentyloxy)phenyl]-](/img/structure/B14623395.png)
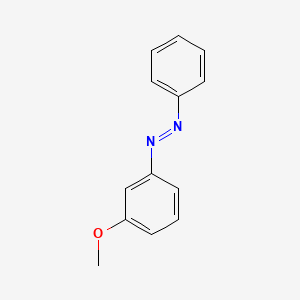
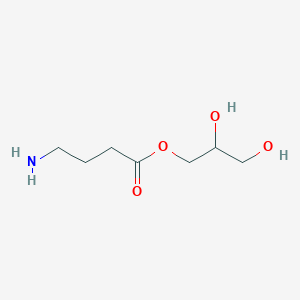
![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]-2-bromoethan-1-one](/img/structure/B14623419.png)


